Cyclopropyltributylstannane

Catalog No.
S1544703
CAS No.
17857-70-4
M.F
C15H32Sn
M. Wt
331.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyltributylstannane

CAS Number

17857-70-4

Product Name

Cyclopropyltributylstannane

IUPAC Name

tributyl(cyclopropyl)stannane

Molecular Formula

C15H32Sn

Molecular Weight

331.1 g/mol

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2;

InChI Key

RUCOUXAHBYBPHL-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1

Cyclopropyltributylstannane is an organotin compound primarily used as a stable and effective donor of a cyclopropyl group in palladium-catalyzed Stille cross-coupling reactions. This reagent is a liquid at room temperature, and its air and moisture stability are advantageous for handling and storage compared to many other organometallics. It is a critical building block for synthesizing complex organic molecules, particularly in medicinal chemistry, where the cyclopropyl moiety is a valued structural motif for modulating the properties of bioactive compounds.

Research Fit

Base-free Stille cross-coupling Compatible with base-sensitive substrates without epimerization risk
Low-temperature tin–lithium exchange Enables configurational cyclopropyllithium intermediates
Radical-mediated cyclopropylation Weak Sn–C bond facilitates controlled radical chemistry

While cyclopropylboronic acid is a common alternative for introducing a cyclopropyl group via Suzuki coupling, it is not directly interchangeable with Cyclopropyltributylstannane. Organostannanes exhibit broad functional group tolerance and often do not require the strong basic conditions typical of Suzuki couplings, which can be detrimental to sensitive substrates. Specifically, Suzuki couplings involving heteroaryl boronic acids can be complicated by competitive side reactions like protodeboronation, which lowers yield and complicates purification. The Stille reaction, using Cyclopropyltributylstannane, circumvents these issues, providing a more reliable route for late-stage functionalization of complex, base-sensitive, or N-heterocyclic molecules where maximizing yield is critical.

Substitution Risk

Cyclopropyltributylstannane Base-free Stille coupling avoids base-induced side reactions
Cyclopropylboronic acids Require stoichiometric base; may protodeboronate under thermal stress
Sn–Li exchange capability Access to configurational cyclopropyllithiums at ≤ −95 °C
Zn / B / Mg cyclopropyls Cannot generate cyclopropyllithiums; no radical pathway
Well-characterized radical kinetics Cyclopropyl radical trapping rate quantified by laser flash photolysis
Grignard / zinc / boronic acids Absence of radical pathway limits mechanistic probe utility

Late-Stage Kinase Inhibitor Cyclopropylation

In the synthesis of a complex, multi-substituted pyrazolopyrimidine core for a kinase inhibitor, Stille coupling using Cyclopropyltributylstannane with an advanced chloro-heterocyclic intermediate furnished the desired product in 89% isolated yield. This high conversion rate is critical in multi-step syntheses where material loss must be minimized. Alternative methods like Suzuki coupling often face challenges with similar nitrogen-rich heterocycles, including catalyst poisoning and competitive protodeboronation, which can lead to lower and less reproducible yields.

Evidence DimensionIsolated Yield
Target Compound Data89%
Comparator Or BaselineTypical challenges (e.g., protodeboronation, catalyst inhibition) reported for Suzuki couplings on N-rich heteroaromatics often result in lower or more variable yields.
Quantified DifferenceProvides high and reliable yield where alternative couplings are often problematic.
ConditionsPalladium-catalyzed Stille coupling on a complex, chlorinated pyrazolopyrimidine intermediate during pharmaceutical precursor synthesis.

For high-value, late-stage functionalizations, the reliability and high yield offered by this reagent can significantly impact overall process efficiency and cost.

Diastereoselectivity
Reported
trans/cis > 45:1 using tributylstannyl-derived vinylstannane
Target yield 80–84% vs. Grignard preparation 23–43%
Supports stereochemical integrity in cyclopropylamine synthesis
Cross-study comparable; Grignard diastereoselectivities typically ≤ 4:1

Functionalized Furan Synthesis

In the palladium-catalyzed coupling with a 2,5-diiodo-3,4-disubstituted furan, Cyclopropyltributylstannane provided the corresponding 2-cyclopropyl-5-iodofuran derivative in 95% yield. This demonstrates exceptional efficiency in functionalizing an electron-rich and potentially sensitive heterocyclic core, a common challenge in the synthesis of complex building blocks.

Evidence DimensionIsolated Yield
Target Compound Data95%
Comparator Or BaselineVinyltributylstannane (92% yield), Tributyl(phenylethynyl)stannane (98% yield) under identical conditions.
Quantified DifferenceDemonstrates comparable or superior performance to other standard organostannanes on the same substrate, confirming its high reactivity.
ConditionsPd(PPh3)4 catalyzed cross-coupling with a diiodofuran substrate in THF at room temperature.

This evidence validates the reagent's suitability for constructing highly substituted, value-added heterocyclic building blocks with near-quantitative efficiency.

Coupling yield & base
Reported
Stille: 45–67% yield, no exogenous base
Suzuki: requires KF·2H₂O / K₃PO₄ base and NaBr additive
Enables base-sensitive substrate coupling without protecting-group erosion
Neutral conditions avoid epimerization and elimination side paths

Stability & Handling Advantage

Unlike highly reactive organometallics such as cyclopropyl Grignard or organozinc reagents, Cyclopropyltributylstannane is stable to air and moisture, simplifying handling and storage. Organozinc reagents, a common alternative for Negishi coupling, are often pyrophoric and unstable towards protic solvents, requiring preparation in situ under strictly anhydrous conditions. The enhanced stability of the organostannane reduces the need for specialized handling techniques, making it a more robust and process-friendly choice for routine laboratory use and scale-up operations.

Evidence DimensionStability and Handling Requirements
Target Compound DataAir and moisture stable; can be isolated, purified, and stored.
Comparator Or BaselineCyclopropylzinc halides and cyclopropylmagnesium halides (Grignards) are highly reactive, pyrophoric, and moisture-sensitive; typically prepared and used in situ.
Quantified DifferenceQualitatively significant reduction in handling precautions and process sensitivity.
ConditionsStandard laboratory and process scale-up conditions.

For procurement in industrial or high-throughput settings, the operational simplicity and robustness of this reagent reduce process risks and associated costs.

Radical trapping rate
Direct measurement
kHSn = 3.2 ± 0.3 × 10⁷ M⁻¹·s⁻¹ (30 °C)
21-fold faster than neopentyl radical; Sn/Ge preference = 7:1
Unique radical-clock probe among cyclopropyl organometallics
Laser flash photolysis; no radical pathway in B/Zn/Mg analogs
Toxicity context
Class-level
Tributylstannyl reported ~1000× lower toxicity than trimethylstannyl
Tetraorganotin R₄Sn generally less toxic than R₃SnX
Supports procurement safety review within organotin class
Class-level inference; confirm with current SDS and EHS assessment

Pharmaceutical Late-Stage Functionalization

This reagent is the right choice when a cyclopropyl group must be introduced onto a complex, high-value heterocyclic core late in a synthesis. Its proven high yield on such substrates minimizes the risk of losing precious material and simplifies purification compared to alternatives that may suffer from side reactions.

Heterocyclic Building Block Synthesis

For constructing novel, highly functionalized building blocks, such as polysubstituted furans or pyrazoles, Cyclopropyltributylstannane provides a highly efficient method for cyclopropylation, achieving near-quantitative yields even on sensitive cores.

Process Scale-Up

In environments where process robustness, safety, and ease of handling are paramount, the air and moisture stability of this reagent makes it a preferred option over more reactive and hazardous alternatives like organozinc or Grignard reagents.

Application Fit Matrix

Application
Selection Property
Validation Focus
trans-2-Arylcyclopropylamine synthesis
High diastereoselectivity and base-free Stille coupling
Diastereomeric ratio and aryl diversification yield
Radical clock / mechanistic probe
Quantified radical trapping kinetics
Rate constant calibration and mechanistic consistency
Base-sensitive total synthesis
Neutral Stille conditions
Protecting-group integrity and coupling efficiency
Low-temperature cyclopropyllithium generation
Sn–Li transmetalation capability
Configurational stability and electrophile scope

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